molecular formula C6H8Cl2N2 B2518389 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1429419-10-2

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2518389
CAS No.: 1429419-10-2
M. Wt: 179.04
InChI Key: GQUOZSMMOGEVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is an organic compound with the molecular formula C6H8Cl2N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the chlorination of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-(methoxymethyl)-1-ethyl-1H-pyrazole or 3-(thiomethyl)-1-ethyl-1H-pyrazole.

    Oxidation: Formation of 3-(chloromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Scientific Research Applications

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key proteins or nucleic acids that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar chlorination patterns but different functional groups.

    3-chloromethyl-1-ethyl-1H-pyrazole: A precursor in the synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole.

    4-chloro-3,5-dimethylphenol: Another chlorinated aromatic compound with distinct properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its dual chlorination allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-3-(chloromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2/c1-2-10-4-5(8)6(3-7)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUOZSMMOGEVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.